3-(1-azocanylmethyl)-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-azocanylmethyl)-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone, also known as AF-1, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. AF-1 is a piperidinone derivative that has been developed as a novel drug candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 3-(1-azocanylmethyl)-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone is not fully understood. However, it has been suggested that 3-(1-azocanylmethyl)-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone may act as a dopamine receptor agonist, which may contribute to its potential therapeutic effects in Parkinson's disease. 3-(1-azocanylmethyl)-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
3-(1-azocanylmethyl)-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. 3-(1-azocanylmethyl)-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression. However, the biochemical and physiological effects of 3-(1-azocanylmethyl)-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone in humans are not yet fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-(1-azocanylmethyl)-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone is its potential therapeutic applications in the treatment of various diseases. However, there are also limitations to using 3-(1-azocanylmethyl)-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone in lab experiments. For example, the mechanism of action of 3-(1-azocanylmethyl)-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone is not fully understood, and its safety and efficacy in humans have not been established.
Zukünftige Richtungen
There are several future directions for the research on 3-(1-azocanylmethyl)-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone. One direction is to further investigate its mechanism of action and its potential therapeutic applications in the treatment of various diseases. Another direction is to study the safety and efficacy of 3-(1-azocanylmethyl)-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone in humans, which may lead to the development of new drugs for the treatment of Parkinson's disease, Alzheimer's disease, and depression. Additionally, the synthesis of new analogs of 3-(1-azocanylmethyl)-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Synthesemethoden
3-(1-azocanylmethyl)-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone is synthesized through a multi-step process that involves the reaction of 2-fluorobenzaldehyde with 1-azacyclohexane-1-carboxylic acid, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the oxidation of the resulting secondary amine with potassium permanganate to yield 3-(1-azocanylmethyl)-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone.
Wissenschaftliche Forschungsanwendungen
3-(1-azocanylmethyl)-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. 3-(1-azocanylmethyl)-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression.
Eigenschaften
IUPAC Name |
3-(azocan-1-ylmethyl)-1-[(2-fluorophenyl)methyl]-3-hydroxypiperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29FN2O2/c21-18-10-5-4-9-17(18)15-23-14-8-11-20(25,19(23)24)16-22-12-6-2-1-3-7-13-22/h4-5,9-10,25H,1-3,6-8,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPXLUFEBQEJNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC2(CCCN(C2=O)CC3=CC=CC=C3F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azocan-1-ylmethyl)-1-[(2-fluorophenyl)methyl]-3-hydroxypiperidin-2-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.